molecular formula C11H11N3O B3014902 (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone CAS No. 953725-55-8

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B3014902
CAS No.: 953725-55-8
M. Wt: 201.229
InChI Key: YBNJQQDUXVPNIH-UHFFFAOYSA-N
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Description

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound that features both an aminophenyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control temperature and reaction times precisely .

Chemical Reactions Analysis

Types of Reactions

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new drugs, particularly those targeting bacterial infections.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-2-yl)(phenyl)methanone
  • (3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone
  • (3-hydroxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone

Uniqueness

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both an amino group and an imidazole ring, which confer distinct chemical reactivity and biological activity. The amino group enhances its solubility in water and its ability to form hydrogen bonds, while the imidazole ring provides a versatile platform for further chemical modifications .

Properties

IUPAC Name

(3-aminophenyl)-(1-methylimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNJQQDUXVPNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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